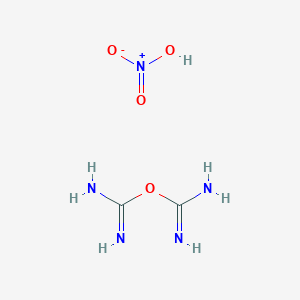
Thiobis-tert-nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a sulfur-containing hydrocarbon, characterized by its branched structure and the presence of a thioether linkage
Méthodes De Préparation
Thiobis-tert-nonane can be synthesized through several methods. One common synthetic route involves the reaction of tert-nonyl mercaptan with tert-nonyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the sulfur atom in the mercaptan attacks the carbon atom in the chloride, resulting in the formation of the thioether linkage .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Thiobis-tert-nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction of this compound typically involves the cleavage of the thioether linkage, resulting in the formation of the corresponding hydrocarbons and hydrogen sulfide. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Applications De Recherche Scientifique
Thiobis-tert-nonane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of thiobis-tert-nonane involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cellular membranes and proteins, leading to changes in cellular function. The thioether linkage in this compound allows it to participate in redox reactions, which can influence cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Thiobis-tert-nonane can be compared with other sulfur-containing hydrocarbons, such as thiobis-tert-butane and thiobis-tert-hexane. These compounds share similar structural features but differ in the length and branching of their carbon chains. This compound is unique due to its longer carbon chain and higher molecular weight, which can influence its physical and chemical properties .
Thiobis-tert-butane: Shorter carbon chain, lower molecular weight.
Thiobis-tert-hexane: Intermediate carbon chain length, intermediate molecular weight.
Propriétés
Numéro CAS |
94247-11-7 |
|---|---|
Formule moléculaire |
C18H38S |
Poids moléculaire |
286.6 g/mol |
Nom IUPAC |
2-methyl-2-(2-methyloctan-2-ylsulfanyl)octane |
InChI |
InChI=1S/C18H38S/c1-7-9-11-13-15-17(3,4)19-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
Clé InChI |
CFFWXQAOJBSXMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C)SC(C)(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
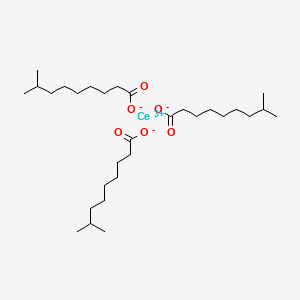

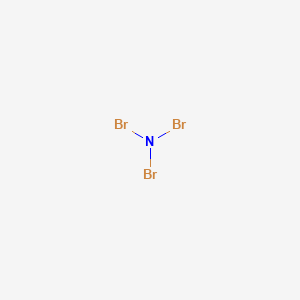

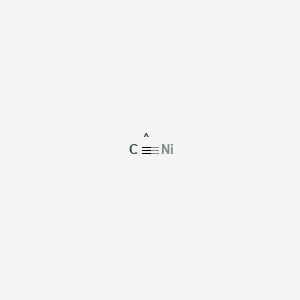


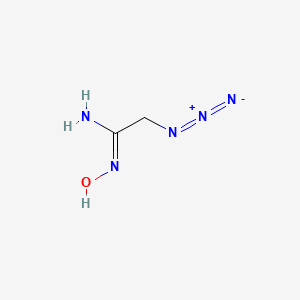
![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
